2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

Description

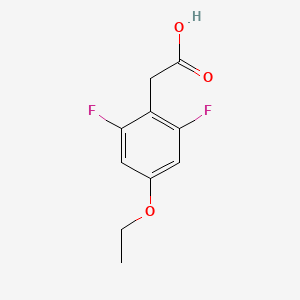

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4), fluorine atoms at the ortho positions (C2 and C6), and a carboxylic acid (-CH₂COOH) group attached to the ring. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 216.19 g/mol.

Properties

IUPAC Name |

2-(4-ethoxy-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-6-3-8(11)7(5-10(13)14)9(12)4-6/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLEBOXMICANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetate in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

- Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Analgesic Effects : Preliminary studies suggest that this compound could possess analgesic properties, providing pain relief without the side effects commonly associated with opioids .

Agricultural Chemistry

The compound is also being explored in agricultural applications:

- Herbicidal Properties : Its unique structure may confer herbicidal activity, making it a candidate for developing new herbicides that target specific weeds without harming crops .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials:

- Polymer Synthesis : The compound can act as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and chemical resistance of polymers used in various industrial applications .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound on animal models. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a lead compound for new anti-inflammatory drugs.

Case Study 2: Herbicide Development

Another research effort focused on evaluating the herbicidal efficacy of this compound against common agricultural weeds. Field trials demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop health, indicating its potential utility in sustainable agriculture.

Data Table of Key Findings

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Significant reduction in inflammatory markers |

| Analgesic properties | Potential for pain relief without opioid effects | |

| Agricultural Chemistry | Herbicide formulation | Effective against weeds with minimal crop damage |

| Material Science | Polymer additive | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid and its halogenated, amino-substituted, and positional analogs:

Key Comparisons:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to halogenated analogs (e.g., 4-bromo analog, logP ~2.8). Ethoxy’s bulkiness may also influence metabolic stability and membrane permeability .

Positional Isomerism: Bromine at the 3-position (vs. 4-position) alters electronic distribution, as evidenced by differences in collision cross-section (CCS) values (148.4 Ų for 3-bromo vs. unreported for 4-bromo) . Ethoxy at the 4-position (target) vs. 3-position (synonym in ) may affect binding affinity in receptor-targeted applications due to steric and electronic variations.

Safety Profiles: Brominated analogs universally show hazards related to skin/eye irritation (H315, H319) and respiratory toxicity (H335), likely due to reactive intermediates formed during degradation .

Biological Activity

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the ethoxy and difluorophenyl groups contributes to its unique biological profile.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity. A notable study indicated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For example, derivatives containing the difluoro group were tested against various tumor cell lines, revealing IC50 values ranging from 25.3 nM to over 77 nM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | KG1 | 25.3 ± 4.6 |

| Similar derivative | SNU16 | 77.4 ± 6.2 |

The mechanism of action for this compound appears to involve the modulation of enzyme activity and interaction with specific molecular targets. In particular, it has been shown to influence pathways related to apoptosis and cell cycle regulation, leading to G0/G1 arrest in cancer cells . The compound may also induce DNA damage, which is a critical pathway in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Antitumor Effects : A selective CuII complex derived from similar structures exhibited cytotoxic effects against multiple tumor cell lines and induced apoptosis through autophagy dysfunction .

- Cholinesterase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is pertinent in neurodegenerative diseases like Alzheimer's . These findings suggest potential neuroprotective properties.

Pharmacological Applications

The diverse biological activities of this compound position it as a candidate for further pharmacological development:

- Anticancer Drug Development : Given its promising anticancer activity, further exploration into its use as an anticancer agent is warranted.

- Neuroprotective Agent : Its potential role in modulating cholinesterase activity opens avenues for research into treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.